N-oleylhomovanillamide
Description
N-Oleylhomovanillamide (chemical formula: C₂₇H₄₅NO₃; CAS: 107512-56-1) is a synthetic amide derivative of homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid) conjugated with an oleyl (C18:1) chain via an amide bond. It is structurally characterized by a vanillyl moiety (3-methoxy-4-hydroxyphenyl) linked to an oleyl group, conferring both lipophilic and bioactive properties. Synonyms include NE 28345, N-oleyl-4-hydroxy-3-methoxyphenylacetamide, and (Z)-4-hydroxy-3-methoxy-N-9-octadecenylbenzeneacetamide .
Properties
CAS No. |
107512-56-1 |
|---|---|
Molecular Formula |
C27H45NO3 |
Molecular Weight |
431.7 g/mol |
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-N-[(Z)-octadec-9-enyl]acetamide |
InChI |
InChI=1S/C27H45NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-28-27(30)23-24-19-20-25(29)26(22-24)31-2/h10-11,19-20,22,29H,3-9,12-18,21,23H2,1-2H3,(H,28,30)/b11-10- |
InChI Key |
PCZMUTQYZKAXBW-KHPPLWFESA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCNC(=O)CC1=CC(=C(C=C1)O)OC |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCNC(=O)CC1=CC(=C(C=C1)O)OC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCNC(=O)CC1=CC(=C(C=C1)O)OC |
Synonyms |
N-oleylhomovanillamide N-oleylhomovanillamide, (E)-isomer NE 28345 NE-28345 |
Origin of Product |
United States |
Preparation Methods
The synthesis of NE-28345 involves the reaction of oleylamine with homovanillic acid. The reaction typically occurs under mild conditions, with the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Chemical Reactions Analysis
NE-28345 undergoes various chemical reactions, including:
Oxidation: NE-28345 can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine.
Scientific Research Applications
NE-28345 has been extensively studied for its anti-inflammatory properties. It has shown significant activity in reducing edema and leukocyte migration in various animal models. Additionally, it has been found to block human platelet aggregation induced by arachidonate or platelet-activating factor (PAF), making it a potential candidate for treating inflammatory diseases .
In the field of medicine, NE-28345 has been explored for its potential use in treating conditions such as arthritis and other inflammatory disorders. Its unique mechanism of action, which does not involve the suppression of arachidonic acid metabolism, sets it apart from conventional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Mechanism of Action
NE-28345 exerts its effects through multiple pathways. It inhibits leukocyte migration and reduces edema without suppressing prostanoid synthesis. It also blocks platelet aggregation induced by arachidonate or PAF but does not inhibit mammalian cyclooxygenase or thromboxane synthetase. This unique mechanism of action suggests that NE-28345 acts through additional pathways beyond those targeted by conventional NSAIDs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Oleylhomovanillamide belongs to a class of fatty acid amides with vanilloid or phenylacetamide motifs. Below is a comparative analysis with three analogous compounds: Oleyl Hydroxamic Acid, N-Arachidonoylvanillamide, and Capsaicin.
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Key Functional Groups | Primary Applications | LogP* (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|---|
| This compound | C₂₇H₄₅NO₃ | Oleyl chain, vanillyl moiety, amide | Transdermal delivery, anti-inflammatory | 8.2 | <0.1 (in water) |
| Oleyl Hydroxamic Acid | C₁₈H₃₅NO₂ | Oleyl chain, hydroxamic acid | Metal chelation, anti-cancer | 7.5 | 0.3 (in ethanol) |
| N-Arachidonoylvanillamide | C₂₄H₃₇NO₃ | Arachidonoyl chain, vanillyl moiety | TRPV1 agonist, analgesic | 9.1 | <0.05 (in water) |
| Capsaicin | C₁₈H₂₇NO₃ | Vanillyl moiety, alkylamide | Pain relief (TRPV1 activation) | 3.8 | 0.001 (in water) |
*LogP values estimated using ChemAxon software.
Key Findings:
Lipophilicity: this compound (LogP ~8.2) is more lipophilic than capsaicin (LogP ~3.8) due to its longer unsaturated oleyl chain, enhancing membrane permeability . N-Arachidonoylvanillamide (LogP ~9.1) exceeds this compound in lipophilicity, attributed to its polyunsaturated arachidonoyl chain, which may improve receptor binding but reduce stability .
Bioactivity :
- Unlike capsaicin, which directly activates TRPV1 receptors, this compound exhibits indirect anti-inflammatory effects by modulating lipid mediators (e.g., prostaglandins) .
- Oleyl Hydroxamic Acid, while structurally similar, lacks the vanillyl group and instead chelates metals (e.g., iron), showing divergent applications in oncology .
Stability :
- This compound’s amide bond confers greater hydrolytic stability compared to ester-linked vanilloid derivatives (e.g., capsaicin derivatives), making it suitable for prolonged topical formulations .
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